Benzyl 3-aminopropyl(methyl)carbamate

Description

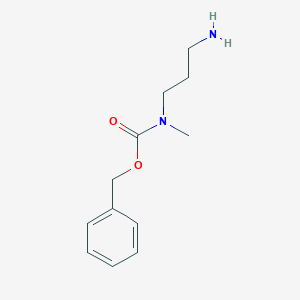

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-aminopropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBGQVXSNFGHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601624 | |

| Record name | Benzyl (3-aminopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126955-77-9 | |

| Record name | Benzyl (3-aminopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3-aminopropyl(methyl)carbamate synthesis pathway

An In-depth Technical Guide on the Synthesis of Benzyl 3-aminopropyl(methyl)carbamate

Introduction

Benzyl 3-aminopropyl(methyl)carbamate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a primary amine nucleophile at one end and a stable, yet removable, benzyloxycarbonyl (Cbz) protected secondary amine at the other, makes it a versatile building block for the synthesis of complex molecular architectures, including polyamines and pharmaceutical intermediates. The Cbz group, one of the most utilized protecting groups in synthesis, provides stability across a range of reaction conditions while allowing for selective removal, typically via catalytic hydrogenation.[1][2][3]

The synthesis of this molecule presents a classic challenge in organic chemistry: the selective functionalization of one nitrogen atom in a diamine containing both a primary and a secondary amine. Direct protection of the starting material, N-methyl-1,3-propanediamine[4], with benzyl chloroformate would likely yield a mixture of products due to the comparable nucleophilicity of the two amine groups. This guide, therefore, details a robust and highly selective multi-step synthesis pathway employing an orthogonal protecting group strategy. This approach ensures high yields and chemical purity by systematically modifying the diamine precursor in a controlled, stepwise manner.

This document serves as a technical guide for researchers and scientists, providing a detailed rationale for the chosen synthetic strategy, step-by-step experimental protocols, and critical safety considerations.

Part 1: Retrosynthetic Analysis and Strategy Selection

A successful synthesis of Benzyl 3-aminopropyl(methyl)carbamate hinges on achieving selective protection of the secondary amine. A retrosynthetic analysis reveals the strategic necessity of an orthogonal protecting group strategy.

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis pathway is designed around this retrosynthetic logic. It begins with a symmetrical starting material, 1,3-diaminopropane, and sequentially introduces the required functional groups while leveraging the distinct chemical properties of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

Key Strategic Pillars:

-

Orthogonal Protection: The core of the strategy relies on using two different protecting groups (Boc and Cbz) that can be removed under distinct conditions.[3][5] The Boc group is labile to strong acid, whereas the Cbz group is removed by hydrogenolysis. This orthogonality allows for the selective deprotection of the primary amine at the final step without affecting the Cbz-protected secondary amine.

-

Stepwise Functionalization: Rather than attempting a difficult selective protection on N-methyl-1,3-propanediamine, the synthesis builds the complexity step-by-step. Starting with 1,3-diaminopropane, we first protect, then methylate, then add the second protecting group, and finally deprotect selectively. This ensures maximum control over the reaction at each stage.

-

Robust and Scalable Reactions: Each step in the proposed pathway utilizes well-established, high-yielding, and scalable reactions, such as Boc protection, reductive amination, Cbz protection, and acid-mediated deprotection.

Part 2: Detailed Synthesis Pathway and Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis, including the chemical principles and detailed laboratory procedures for each transformation.

Overall Synthesis Scheme

Caption: The four-step synthesis pathway.

Step 1: Selective Mono-N-Boc Protection of 1,3-Diaminopropane

Principle: The synthesis commences with the selective protection of one of the two primary amino groups of 1,3-diaminopropane. To prevent di-protection, a solution of di-tert-butyl dicarbonate (Boc₂O) is added slowly to a large excess of the diamine. This stoichiometric control ensures that most Boc₂O molecules react with a diamine molecule that has not yet been protected.[6]

Experimental Protocol:

-

Set up a round-bottom flask equipped with a magnetic stirrer and an addition funnel in an ice bath (0 °C).

-

Charge the flask with 1,3-diaminopropane (10 equivalents) dissolved in dichloromethane (DCM).

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in DCM and charge it into the addition funnel.

-

Add the Boc₂O solution dropwise to the stirred diamine solution over 2-3 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess diamine and DCM.

-

The residue is then subjected to an aqueous workup. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (3-aminopropyl)carbamate as an oil or low-melting solid.[6]

| Reagent/Solvent | Molar Equivalents | Purpose |

| 1,3-Diaminopropane | 10 | Starting Material / Excess Reagent |

| Di-tert-butyl dicarbonate | 1 | Protecting Group Source |

| Dichloromethane (DCM) | - | Solvent |

Step 2: N-Methylation via Reductive Amination

Principle: The free primary amine of tert-butyl (3-aminopropyl)carbamate is converted to a secondary methylamine. Reductive amination is an ideal method, involving the reaction with formaldehyde to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol:

-

Dissolve tert-butyl (3-aminopropyl)carbamate (1 equivalent) in methanol (MeOH) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add aqueous formaldehyde solution (37%, 1.1 equivalents) dropwise to the solution.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Re-cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, controlling the gas evolution.

-

After the addition is complete, stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield tert-butyl (3-(methylamino)propyl)carbamate.

| Reagent/Solvent | Molar Equivalents | Purpose |

| tert-Butyl (3-aminopropyl)carbamate | 1 | Substrate |

| Formaldehyde (37% aq.) | 1.1 | Methyl Source |

| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |

| Methanol (MeOH) | - | Solvent |

Step 3: N-Benzyloxycarbonylation of the Secondary Amine

Principle: The newly formed secondary amine is protected with a Cbz group. This is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involves reacting the amine with the acyl chloride in the presence of a base to neutralize the HCl byproduct.[7][8]

Experimental Protocol:

-

Dissolve tert-butyl (3-(methylamino)propyl)carbamate (1 equivalent) in a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (Na₂CO₃) (2.5 equivalents) to the solution.

-

Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while vigorously stirring the biphasic mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure. The crude product, tert-butyl (3-((benzyloxycarbonyl)(methyl)amino)propyl)carbamate, can be purified by column chromatography on silica gel if necessary.

| Reagent/Solvent | Molar Equivalents | Purpose |

| tert-Butyl (3-(methylamino)propyl)carbamate | 1 | Substrate |

| Benzyl Chloroformate (Cbz-Cl) | 1.1 | Protecting Group Source |

| Sodium Carbonate (Na₂CO₃) | 2.5 | Base |

| Dioxane / Water | - | Solvent System |

Step 4: Selective Deprotection of the N-Boc Group

Principle: This final step leverages the orthogonality of the protecting groups. The Boc group is selectively cleaved under strong acidic conditions, leaving the acid-stable Cbz group intact.[3][5] Trifluoroacetic acid (TFA) in DCM is a standard and effective reagent system for this transformation.

Experimental Protocol:

-

Dissolve the di-protected intermediate (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

The resulting crude product can be purified by silica gel chromatography or recrystallization to yield pure Benzyl 3-aminopropyl(methyl)carbamate .

| Reagent/Solvent | Molar Equivalents/Ratio | Purpose |

| Di-protected Intermediate | 1 | Substrate |

| Trifluoroacetic Acid (TFA) | 10-20 | Deprotection Reagent |

| Dichloromethane (DCM) | - | Solvent |

Part 3: Characterization and Data

The identity and purity of the final product, Benzyl 3-aminopropyl(methyl)carbamate (C₁₂H₁₈N₂O₂), should be confirmed using standard analytical techniques.

| Analytical Data (Expected) | |

| Molecular Weight | 222.28 g/mol |

| ¹H NMR | δ ~7.35 (m, 5H, Ar-H ), 5.15 (s, 2H, -O-CH₂ -Ph), 3.30 (t, 2H, Cbz-N-CH₂ -), 2.95 (s, 3H, -N-CH₃ ), 2.75 (t, 2H, -CH₂ -NH₂), 1.75 (quint, 2H, -CH₂-CH₂ -CH₂-). Note: Amine protons (-NH₂) will appear as a broad singlet. |

| ¹³C NMR | δ ~156.5 (C=O), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67.0 (-O-CH₂-), ~49.0 (Cbz-N-CH₂-), ~39.0 (-CH₂-NH₂), ~34.0 (-N-CH₃), ~29.0 (-CH₂-CH₂-CH₂-). |

| Mass Spec (ESI+) | m/z = 223.1 [M+H]⁺ |

Part 4: Safety Considerations

The described synthesis pathway involves several hazardous chemicals. Adherence to strict safety protocols is mandatory.

-

Benzyl Chloroformate (Cbz-Cl): Highly corrosive and a potent lachrymator. It should be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and chemically resistant gloves.

-

Trifluoroacetic Acid (TFA): A strong, corrosive acid. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

-

Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and in a controlled manner.

-

Solvents: Dichloromethane and other organic solvents are volatile and flammable. Ensure all operations are performed away from ignition sources and in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear standard laboratory PPE, including a lab coat, safety glasses, and gloves.

Conclusion

The synthesis of Benzyl 3-aminopropyl(methyl)carbamate is effectively and selectively achieved through a robust, four-step orthogonal protection strategy. By proceeding from 1,3-diaminopropane and sequentially performing mono-Boc protection, N-methylation, Cbz protection, and selective Boc deprotection, this pathway overcomes the challenge of selective functionalization inherent to unsymmetrical diamines. The use of well-documented, high-yielding reactions makes this route reliable and scalable for producing this valuable synthetic intermediate for applications in pharmaceutical and chemical research.

References

-

Lipshutz, B. H., & Papa, P. (2002). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 4(24), 4345–4347. Available from: [Link]

-

ResearchGate. Selective Mono‐BOC Protection of Diamines. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine. Available from: [Link]

-

Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. Org. Synth. 2005, 82, 64. Available from: [Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Available from: [Link]

-

Molbase. Synthesis of 3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl 3-aminocrotonate. Available from: [Link]

-

ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available from: [Link]

-

BIOSYNCE. Benzyl (3-aminopropyl)carbamate CAS 46460-73-5. Available from: [Link]

-

Organic Syntheses. PREPARATION OF MONO-CBZ PROTECTED GUANIDINES. Org. Synth. 2015, 92, 91-102. Available from: [Link]

-

PubChem. N-Methyl-1,3-propanediamine. Available from: [Link]

-

Organic Chemistry Portal. Protecting Groups. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protective Groups [organic-chemistry.org]

- 6. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of Benzyl 3-aminopropyl(methyl)carbamate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-aminopropyl(methyl)carbamate

Introduction

Benzyl 3-aminopropyl(methyl)carbamate is a bifunctional organic molecule featuring a carbamate moiety with a benzyloxycarbonyl (Cbz or Z) protecting group and a terminal secondary amine. As a derivative of 1,3-diaminopropane, this compound serves as a valuable building block in medicinal chemistry and materials science. Its structure is particularly relevant in the synthesis of more complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs), where precise control over solubility, stability, and reactivity is paramount.[1]

The benzyloxycarbonyl group is a classic amine protecting group, renowned for its stability under a range of conditions and its clean removal via catalytic hydrogenation.[2] The presence of both a protected and a free amine allows for selective, stepwise functionalization, making a thorough understanding of its physicochemical properties essential for its effective application.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl 3-aminopropyl(methyl)carbamate. It details the necessary experimental protocols for its full characterization, offering a framework for researchers to validate its purity, stability, and behavior in various solvent systems.

Chemical Identity and Core Properties

Precise identification is the foundation of any chemical study. The core identifiers and physical properties, including computationally predicted values, are summarized below. It is important to note that while some data is available from suppliers, many physical properties for this specific compound are not extensively published and should be experimentally verified.

Table 1: Chemical Identifiers and Structural Information

| Parameter | Value | Source |

| CAS Number | 126955-77-9 | [3][4][5] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |

| Molecular Weight | 222.28 g/mol | N/A |

| Canonical SMILES | CNCCCN(C=O)OCC1=CC=CC=C1 | N/A |

| InChIKey | ADVH7F3839F3-UHFFFAOYSA-N | N/A |

Chemical Structure:

Figure 1: Chemical Structure of Benzyl 3-aminopropyl(methyl)carbamate

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~356.9 ± 35.0 °C at 760 mmHg | Predicted value; requires experimental confirmation. |

| Density | ~1.07 ± 0.1 g/cm³ | Predicted value; requires experimental confirmation. |

| Flash Point | ~169.6 ± 25.9 °C | Predicted value; requires experimental confirmation. |

| LogP | 1.65 | A measure of lipophilicity. |

| pKa (Strongest Basic) | 10.2 | Predicted for the secondary amine. |

| pKa (Strongest Acidic) | 13.0 | Predicted for the carbamate N-H. |

A Framework for Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is critical for confirming the identity and purity of Benzyl 3-aminopropyl(methyl)carbamate. The following sections describe the expected spectral features and provide generalized protocols for data acquisition.

Sources

The Advent of a Molecular Scaffold: A Technical Chronicle of Benzyl 3-aminopropyl(methyl)carbamate's Emergence

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of molecular architectures is paramount. Bifunctional molecules, in particular, have garnered immense interest for their ability to bridge biological targets and elicit novel therapeutic outcomes. Within this context, linker molecules serve as the crucial backbone, dictating the spatial arrangement and physicochemical properties of these complex constructs. This technical guide delves into the discovery and synthesis of a key building block in this domain: Benzyl 3-aminopropyl(methyl)carbamate. While a singular, seminal "discovery" paper for this specific molecule remains elusive in publicly accessible literature, its synthesis is a logical extension of well-established principles of amine protection chemistry. This guide will, therefore, provide a comprehensive overview of its rational design, detailed synthetic methodologies for its precursor and the final compound, and its contemporary significance, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Conceptual Genesis: The Inherent Utility of a Protected Diamine

The structure of Benzyl 3-aminopropyl(methyl)carbamate, with its protected secondary amine and a terminal primary amine, represents a deliberate and strategic design. The benzyloxycarbonyl (Cbz) group is a classic and widely utilized protecting group for amines in organic synthesis. Its introduction suppresses the nucleophilicity and basicity of the amine it is attached to, allowing for selective reactions at other sites of the molecule.

The core of the molecule, N-methyl-1,3-propanediamine, provides a short, flexible alkyl chain with two distinct amine functionalities. The presence of a primary amine at one terminus and a secondary amine at the other offers differential reactivity, a key feature for controlled, stepwise synthetic elaborations. By selectively protecting the secondary amine with a Cbz group, a versatile intermediate is created. The remaining free primary amine is available for conjugation to a ligand for a target protein, while the Cbz-protected secondary amine can be deprotected at a later stage to attach a ligand for an E3 ubiquitin ligase, a common strategy in the construction of PROTACs.[1][2][3]

Synthesis of the Precursor: N-methyl-1,3-propanediamine

The journey to Benzyl 3-aminopropyl(methyl)carbamate begins with the synthesis of its diamine precursor. Industrial-scale production of N-methyl-1,3-propanediamine often employs a two-step process involving the Michael addition of methylamine to acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile.[4]

Experimental Protocol: Synthesis of N-methyl-1,3-propanediamine

Step 1: Synthesis of 3-(Methylamino)propionitrile

-

Reaction Setup: A suitable reactor is charged with an aqueous solution of methylamine.

-

Addition of Acrylonitrile: Acrylonitrile is added portion-wise to the methylamine solution. The reaction is exothermic and should be carefully controlled to maintain the desired temperature.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion, which can be monitored by techniques such as gas chromatography (GC) to follow the consumption of acrylonitrile.

-

Work-up: Upon completion, the excess methylamine and water are removed under reduced pressure to yield crude 3-(methylamino)propionitrile.

Step 2: Hydrogenation of 3-(Methylamino)propionitrile

-

Catalyst: The crude 3-(methylamino)propionitrile is dissolved in a suitable solvent, typically in the presence of a nickel-based catalyst (e.g., Raney nickel).

-

Hydrogenation: The reaction mixture is subjected to hydrogenation under a hydrogen atmosphere at elevated pressure and temperature.

-

Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.

-

Purification: After the reaction is complete, the catalyst is filtered off, and the resulting N-methyl-1,3-propanediamine is purified by distillation.

The following diagram illustrates the synthetic workflow for the preparation of N-methyl-1,3-propanediamine:

Caption: Synthetic pathway for N-methyl-1,3-propanediamine.

The Core Synthesis: Preparation of Benzyl 3-aminopropyl(methyl)carbamate

The synthesis of the title compound is achieved through the well-established Schotten-Baumann reaction conditions, which involve the acylation of an amine with an acid chloride in the presence of a base. In this case, N-methyl-1,3-propanediamine is reacted with benzyl chloroformate. The key to this synthesis is the selective protection of the more nucleophilic secondary amine over the primary amine, which can be influenced by reaction conditions.

Experimental Protocol: Synthesis of Benzyl 3-aminopropyl(methyl)carbamate

-

Reaction Setup: N-methyl-1,3-propanediamine is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of an organic solvent and aqueous base.

-

Base: A base, such as sodium hydroxide or triethylamine, is added to the solution to neutralize the hydrochloric acid byproduct that is formed during the reaction.

-

Addition of Benzyl Chloroformate: The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring. Maintaining a low temperature is crucial to control the exothermic reaction and potentially enhance selectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure Benzyl 3-aminopropyl(methyl)carbamate.

The following diagram illustrates the synthetic workflow for the preparation of Benzyl 3-aminopropyl(methyl)carbamate:

Caption: Synthesis of Benzyl 3-aminopropyl(methyl)carbamate.

Physicochemical and Spectroscopic Data

Accurate characterization of Benzyl 3-aminopropyl(methyl)carbamate is essential for its use in further synthetic applications. The following table summarizes its key physicochemical properties.

| Property | Value |

| CAS Number | 126955-77-9[5] |

| Molecular Formula | C₁₂H₁₈N₂O₂[5] |

| Molecular Weight | 222.28 g/mol [5] |

| Appearance | Expected to be an oil or low-melting solid |

| Solubility | Soluble in most organic solvents |

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and signals for the propyl chain protons, as well as a singlet for the N-methyl group.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the aliphatic carbons of the propyl chain and the N-methyl group.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and a strong absorption for the C=O of the carbamate group.

Conclusion and Future Outlook

Benzyl 3-aminopropyl(methyl)carbamate stands as a testament to the power of rational molecular design in advancing chemical synthesis and drug discovery. While its initial synthesis may not be documented in a single landmark publication, its existence is a logical and necessary outcome of the demand for versatile bifunctional linkers. Its role as a key component in the construction of PROTACs underscores its importance in the development of next-generation therapeutics.[1][2][3] As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible building blocks like Benzyl 3-aminopropyl(methyl)carbamate will undoubtedly grow, solidifying its place in the medicinal chemist's toolbox.

References

-

MCE. Benzyl (3-aminopropyl)(methyl)carbamate hydrochloride | PROTAC Linker.[Link]

- Meng, Q., Deng, C., Li, Y., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092.

-

MDPI. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5).[Link]

-

Pharmaffiliates. CAS No : 6291-84-5| Chemical Name : N-Methyl-1,3-propanediamine.[Link]

- Google Patents. Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

-

NIST. 1,3-Propanediamine, N-methyl-.[Link]

-

PubChem. N-Methyl-1,3-propanediamine.[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 5. canbipharm.com [canbipharm.com]

Benzyl 3-aminopropyl(methyl)carbamate CAS number and chemical identifiers

This guide provides a comprehensive technical overview of Benzyl 3-aminopropyl(methyl)carbamate, a key chemical intermediate with significant applications in contemporary drug discovery, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Core Chemical Identity and Properties

Benzyl 3-aminopropyl(methyl)carbamate is a carbamate derivative that serves as a crucial building block in organic synthesis. Its structure features a benzyl carbamate protecting group attached to a methylated aminopropyl chain, making it a bifunctional molecule with tailored reactivity.

Chemical Identifiers

Precise identification of chemical compounds is paramount for scientific accuracy and reproducibility. The key identifiers for Benzyl 3-aminopropyl(methyl)carbamate are summarized below.

| Identifier | Value | Source |

| CAS Number | 126955-77-9 | ChemScene[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | ChemScene[1] |

| Molecular Weight | 222.28 g/mol | ChemScene[1] |

| Synonyms | Benzyl (3-aminopropyl)methylcarbamate | Sigma-Aldrich |

| SMILES | O=C(OCC1=CC=CC=C1)N(CCCN)C | BLD Pharm[2] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, storage, and application in experimental settings. While exhaustive experimental data for this specific compound is not widely published, the following information is available from chemical suppliers.

| Property | Value | Source |

| Storage Temperature | 2-8°C, sealed in a dry, dark place | BLD Pharm[2] |

Note: Detailed experimental values for properties such as boiling point, melting point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult the supplier's certificate of analysis.

Synthesis Methodology: A Mechanistic Approach

The synthesis of Benzyl 3-aminopropyl(methyl)carbamate is typically achieved through the protection of the secondary amine in N-methylpropane-1,3-diamine with a benzyloxycarbonyl (Cbz or Z) group. This reaction is a standard procedure in organic synthesis for the protection of amines.[3]

Conceptual Synthesis Pathway

The fundamental principle behind the synthesis is the nucleophilic attack of the more sterically accessible primary amine of N-methylpropane-1,3-diamine on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Conceptual workflow for the synthesis of Benzyl 3-aminopropyl(methyl)carbamate.

Detailed Experimental Protocol (Prophetic)

Materials:

-

N-methylpropane-1,3-diamine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, addition funnel, and separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-methylpropane-1,3-diamine (1 equivalent) and the base (1.1-1.5 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.0-1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via the addition funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude Benzyl 3-aminopropyl(methyl)carbamate can be purified by column chromatography on silica gel if necessary.

Causality in Experimental Choices:

-

Choice of Base: A non-nucleophilic organic base like triethylamine or an inorganic base like sodium bicarbonate is used to prevent competition with the amine nucleophile and to effectively neutralize the HCl byproduct.

-

Low-Temperature Addition: The reaction is initiated at 0°C to mitigate the exothermic nature of the acylation reaction, preventing potential side reactions and degradation of the product.

-

Solvent Selection: Dichloromethane is a common choice due to its inert nature and its ability to dissolve both the reactants and the product.

Applications in Drug Discovery: The PROTAC Linker

The primary and most significant application of Benzyl 3-aminopropyl(methyl)carbamate is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] Its hydrochloride salt is commercially available as a PROTAC linker.[5]

The Role in PROTAC Technology

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[7] One ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[5][7] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Benzyl 3-aminopropyl(methyl)carbamate serves as a component of the linker, which is a critical element in determining the efficacy of a PROTAC. The linker's length, rigidity, and chemical composition influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[7] The aminopropyl(methyl) portion of the molecule provides a flexible chain that can be extended, while the terminal primary amine allows for covalent attachment to other components of the PROTAC. The benzyl carbamate group acts as a protecting group for the other amine, which can be deprotected at a later stage of the synthesis to allow for further chemical modifications.

Caption: Role of Benzyl 3-aminopropyl(methyl)carbamate as a PROTAC linker.

Safety and Handling

Based on available Safety Data Sheets (SDS), Benzyl 3-aminopropyl(methyl)carbamate is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

Benzyl 3-aminopropyl(methyl)carbamate is a valuable chemical intermediate, with its primary significance in the rapidly advancing field of targeted protein degradation. Its role as a PROTAC linker underscores the importance of carefully designed small molecules in the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and drug development.

References

-

ChemSrc. Benzyl (3-aminopropyl)carbamate | CAS#:46460-73-5. [Online]. Available: [Link]

-

Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Org. Synth. 2015 , 92, 91-102. [Online]. Available: [Link]

-

BIOSYNCE. Benzyl (3-aminopropyl)carbamate CAS 46460-73-5. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Online]. Available: [Link]

-

Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. Org. Synth. 2008 , 85, 287. [Online]. Available: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 126955-77-9. [Online]. Available: [Link]

-

Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem., 2020 , 11, 8-22. [Online]. Available: [Link]

-

Li, X., et al. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angew. Chem. Int. Ed. Engl., 2021 , 60(16), 8899-8905. [Online]. Available: [Link]

-

PubChem. Benzyl carbamate. [Online]. Available: [Link]

-

Organic Syntheses. ETHYL 1-BENZYL-trans-5-(TRIFLUOROMETHYL)PYRROLIDINE-3-CARBOXYLATE. Org. Synth. 2014 , 91, 155. [Online]. Available: [Link]

-

PubChem. Benzyl (3-aminopropyl)carbamate. [Online]. Available: [Link]

- Google Patents. CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde. [Online].

-

PubChem. N,N-bis(3-aminopropyl)methylamine. [Online]. Available: [Link]

-

PubChem. (3-Aminopropyl)(benzyl)methylamine. [Online]. Available: [Link]

-

Andersen, R. J., et al. N-Dealkylation of Amines. Chem. Rev., 2011 , 111(12), 7761–7806. [Online]. Available: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 126955-77-9|Benzyl (3-aminopropyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Benzyl 3-aminopropyl(methyl)carbamate

A Senior Application Scientist's Perspective on Core Characterization for Drug Development

Introduction

Benzyl 3-aminopropyl(methyl)carbamate is a molecule of interest within the broader class of carbamates, a chemical group recognized for its diverse applications in medicinal chemistry and drug design.[1][2] Carbamates are structurally unique, embodying features of both esters and amides, which imparts a degree of chemical stability and the ability to engage in crucial intermolecular interactions.[1][2] Their utility as protecting groups for amines and as functional moieties in pharmacologically active agents underscores the importance of a thorough understanding of their physicochemical properties.[1] This guide provides a comprehensive framework for characterizing the solubility and stability of Benzyl 3-aminopropyl(methyl)carbamate, offering insights and detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to establish a foundational understanding of the molecule's behavior in various environments, a critical step in its journey from a candidate molecule to a potential therapeutic agent.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility is fundamental to its development as a pharmaceutical agent. It influences everything from formulation strategies to bioavailability. The solubility of Benzyl 3-aminopropyl(methyl)carbamate is predicted to be influenced by its molecular structure, which includes both hydrophobic (benzyl group) and hydrophilic (aminopropyl chain) moieties.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method, though traditional, remains the definitive technique for this measurement.[3]

-

Preparation: Accurately weigh an excess amount of Benzyl 3-aminopropyl(methyl)carbamate into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents should be investigated to inform formulation possibilities. Recommended solvents include:

-

Purified Water (pH ~7)

-

pH-buffered solutions (e.g., pH 2, 4.5, 6.8, 7.4, 9) to assess the impact of ionization.

-

Common pharmaceutical co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

-

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid material should be visually confirmed to ensure saturation.[4]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. This can be achieved by centrifugation or filtration. Caution should be exercised with filtration, as the compound may adsorb to the filter material.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

Kinetic Solubility Assessment: Early-Stage Screening

In early drug discovery, where compound availability is often limited, kinetic solubility provides a high-throughput assessment of a compound's dissolution rate.[8] This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introducing this solution into an aqueous buffer.[8]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Benzyl 3-aminopropyl(methyl)carbamate in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Aqueous Addition: Add the DMSO solutions to a multi-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Measurement: Measure the turbidity of the resulting solutions over time using a nephelometer.[9] The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility Profile

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | [Insert Data] | Thermodynamic |

| pH 2.0 Buffer | 25 | [Insert Data] | Thermodynamic |

| pH 7.4 Buffer (PBS) | 25 | [Insert Data] | Thermodynamic |

| pH 7.4 Buffer (PBS) | 37 | [Insert Data] | Thermodynamic |

| Ethanol | 25 | [Insert Data] | Thermodynamic |

| Propylene Glycol | 25 | [Insert Data] | Thermodynamic |

| 5% DMSO in PBS (pH 7.4) | 25 | [Insert Data] | Kinetic |

Note: This table is a template for presenting experimental data.

Part 2: Stability Assessment

Evaluating the stability of a drug candidate is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is crucial for determining its shelf-life and appropriate storage conditions.[10][11][12] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[13][14]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, exposes the drug substance to conditions such as hydrolysis, oxidation, and photolysis to predict its degradation profile.[14][15]

The carbamate linkage can be susceptible to hydrolysis, particularly under basic conditions.[13]

-

Acidic Hydrolysis:

-

Prepare a solution of Benzyl 3-aminopropyl(methyl)carbamate in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 N hydrochloric acid.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method.

-

-

Basic Hydrolysis:

-

Prepare a solution of the compound as described above.

-

Add an equal volume of 0.1 N sodium hydroxide.

-

Maintain the solution at room temperature, protected from light, for a defined period.

-

At each time point, withdraw a sample, neutralize it, and analyze by HPLC. The rate of hydrolysis is expected to be faster under basic conditions.[16]

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound in purified water or a neutral buffer.

-

Heat the solution as in the acidic hydrolysis protocol.

-

Analyze samples at specified time points.

-

Oxidative degradation can occur through various mechanisms, and hydrogen peroxide is a commonly used stressing agent.

-

Prepare a solution of Benzyl 3-aminopropyl(methyl)carbamate.

-

Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).[13]

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 48 hours).[13]

-

Analyze samples at specified time points by HPLC.

Photostability testing is an integral part of stress testing to evaluate the impact of light on the drug substance.[15]

-

Expose a solid sample and a solution of Benzyl 3-aminopropyl(methyl)carbamate to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after a specified duration of exposure and compare them to the dark control.

Long-Term Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[11][15] These studies are performed under controlled temperature and humidity conditions as outlined in ICH guideline Q1A(R2).[11]

| Storage Condition | Time Points |

| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Note: RH denotes Relative Humidity. Testing at accelerated conditions (40°C/75% RH) is performed to predict the stability at the long-term storage condition.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | % Degradation | Major Degradants (Retention Time) |

| 0.1 N HCl, 60°C | 72 hours | [Insert Data] | [Insert Data] |

| 0.1 N NaOH, RT | 24 hours | [Insert Data] | [Insert Data] |

| Water, 60°C | 72 hours | [Insert Data] | [Insert Data] |

| 3% H₂O₂, RT | 48 hours | [Insert Data] | [Insert Data] |

| Photolytic (ICH Q1B) | [Specify Duration] | [Insert Data] | [Insert Data] |

Note: RT denotes Room Temperature. This table is a template for presenting experimental data.

Part 3: Analytical Methodology

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6]

HPLC Method Development

A reverse-phase HPLC method with UV detection is generally suitable for carbamates.[6]

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

-

Detection: The detection wavelength should be selected based on the UV spectrum of Benzyl 3-aminopropyl(methyl)carbamate to ensure maximum sensitivity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility and Stability Studies

Caption: Workflow for the comprehensive characterization of Benzyl 3-aminopropyl(methyl)carbamate.

Potential Degradation Pathways

Caption: Potential degradation pathways of Benzyl 3-aminopropyl(methyl)carbamate under stress conditions.

Conclusion

The systematic investigation of the solubility and stability of Benzyl 3-aminopropyl(methyl)carbamate, as outlined in this guide, is a prerequisite for its advancement in the drug development pipeline. The data generated from these studies will provide a robust foundation for formulation development, establish appropriate storage and handling procedures, and fulfill regulatory requirements. By adhering to these scientifically sound and validated methodologies, researchers can confidently characterize this and other novel carbamate compounds, paving the way for the development of new and effective therapeutic agents.

References

- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.

- European Medicines Agency. (2023, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

- ICH. (n.d.). Q1A(R2) Guideline.

- EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- ResearchGate. (2016, September 10). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?.

- Slideshare. (2012, July 28). Ich guidelines for stability studies 1.

- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Tomic, S., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Journal of Pharmacy and Pharmacology. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. rheolution.com [rheolution.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. snscourseware.org [snscourseware.org]

- 16. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Benzyl 3-aminopropyl(methyl)carbamate and Its Analogs

For researchers, medicinal chemists, and professionals in drug development, the carbamate functional group is a cornerstone of modern molecular design. Its unique properties as a stable, yet cleavable, amine protecting group and its role as a key pharmacophore in numerous bioactive molecules make it an indispensable tool in the synthetic chemist's arsenal.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of Benzyl 3-aminopropyl(methyl)carbamate, a versatile building block, and its derivatives. We will delve into the strategic considerations for its synthesis, detailed experimental protocols, and pathways to a variety of its analogs.

Strategic Imperatives in the Synthesis of Benzyl 3-aminopropyl(methyl)carbamate

The synthesis of Benzyl 3-aminopropyl(methyl)carbamate presents a classic chemoselectivity challenge: the selective mono-protection of an unsymmetrical diamine. The starting material, N-methyl-1,3-propanediamine, possesses two nucleophilic nitrogen atoms—a primary amine and a secondary amine. The inherent difference in their reactivity forms the basis for achieving selective protection.

Exploiting the Nucleophilicity Differential

Generally, primary amines are more sterically accessible and often more nucleophilic than secondary amines. This difference, while subtle, can be exploited to achieve selective acylation. The reaction with benzyl chloroformate (Cbz-Cl), a highly reactive chloroformate, is the most common method for introducing the benzyloxycarbonyl (Cbz) protecting group.[2][4] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of Cbz-Cl, with the subsequent loss of a chloride ion.[2]

To favor mono-protection at the primary amine, the reaction is typically carried out under carefully controlled conditions. These include:

-

Stoichiometry: Using a slight excess of the diamine relative to benzyl chloroformate can help minimize di-protection.

-

Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can help to control the reaction rate and improve selectivity.

-

Slow Addition: The dropwise addition of benzyl chloroformate to a solution of the diamine is crucial to maintain a low concentration of the acylating agent, further favoring the more reactive primary amine.

-

Base: A base, such as sodium carbonate or an organic base like triethylamine, is required to neutralize the hydrochloric acid generated during the reaction.[1][2]

Core Synthesis Protocol: Benzyl 3-aminopropyl(methyl)carbamate

This section provides a detailed, step-by-step protocol for the synthesis of Benzyl 3-aminopropyl(methyl)carbamate. This protocol is a self-validating system, designed for reproducibility and high yield of the desired product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| N-Methyl-1,3-propanediamine | ≥98% | Sigma-Aldrich |

| Benzyl chloroformate (Cbz-Cl) | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |

| Diethyl Ether | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

Experimental Workflow Diagram

Sources

Safety data and handling precautions for Benzyl 3-aminopropyl(methyl)carbamate.

An In-Depth Technical Guide to the Safe Handling of Benzyl 3-aminopropyl(methyl)carbamate

Introduction: A Scientist's Perspective on Proactive Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. Benzyl 3-aminopropyl(methyl)carbamate (CAS No. 126955-77-9) is one such compound, utilized by researchers as a building block in complex molecular architectures. As a Senior Application Scientist, my experience has repeatedly demonstrated that a profound understanding of a compound's safety profile is not a procedural formality but a cornerstone of successful and reproducible research. This guide moves beyond mere checklists to provide a causal understanding of the necessary handling precautions for this specific carbamate derivative. Our objective is to create a self-validating system of safety, where every action is informed by the chemical's inherent properties and potential hazards.

It is critical to note that comprehensive safety data for Benzyl 3-aminopropyl(methyl)carbamate is not extensively published. Therefore, this guide synthesizes available information for this compound with data from structurally similar analogs, such as Benzyl (3-aminopropyl)carbamate and its hydrochloride salt.[1][2][3] This approach, grounded in chemical similarity, provides a robust and cautious framework for handling.

Section 1: Chemical Identity and Physicochemical Characteristics

A thorough safety assessment begins with a clear identification of the substance and its physical properties. These characteristics often dictate its behavior in a laboratory environment, from storage to its potential for aerosolization.

| Property | Value | Source |

| Chemical Name | Benzyl (3-aminopropyl)(methyl)carbamate | [2] |

| Synonyms | benzyl 3-aminopropyl(methyl)carbamate | [4] |

| CAS Number | 126955-77-9 | [2] |

| Molecular Formula | C12H18N2O2 | [4] |

| Molecular Weight | 222.28 g/mol | [5] |

| Appearance | Not explicitly defined; analogs are powders or liquids. | [6] |

| Boiling Point | 368.2±35.0 °C at 760 mmHg (for non-methylated analog) | [7] |

| Density | 1.1±0.1 g/cm3 (for non-methylated analog) | [7] |

Note: Data for analogs are used where specific data for Benzyl 3-aminopropyl(methyl)carbamate is unavailable.

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards is non-negotiable. Based on the GHS classifications of its close analogs, Benzyl 3-aminopropyl(methyl)carbamate should be handled as a hazardous substance.[1][3]

GHS Hazard Classification Summary (Based on Analogs)

| Hazard Class | GHS Code | Description | Causality and Scientific Insight |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | The chemical structure can interfere with biological processes upon ingestion. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | The compound's functional groups can interact with skin proteins and lipids, leading to irritation.[1][2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | The mucosa of the eye is highly sensitive; direct contact can lead to significant inflammation and damage.[1][2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | If inhaled as a dust or aerosol, the compound can irritate the mucous membranes of the respiratory tract.[1][2][3] |

The Carbamate Class: A Mechanistic Consideration Beyond immediate irritation, it is crucial to recognize that this compound belongs to the carbamate class of chemicals. Carbamates are known for their ability to inhibit the enzyme acetylcholinesterase (AChE).[8] While the toxicity of this specific compound has not been fully investigated, this mechanism is a significant potential hazard. AChE inhibition can lead to an accumulation of the neurotransmitter acetylcholine, potentially causing cholinergic toxicity with symptoms ranging from muscle twitching to respiratory distress in cases of severe exposure.[8][9] This toxicological context mandates the stringent use of engineering controls and PPE to prevent any route of exposure.

Section 3: Standard Operating Procedure for Safe Handling

The following protocol is designed as a self-validating workflow. Each step is a control point to mitigate the hazards identified above.

Step 1: Pre-Handling Risk Assessment & Preparation

-

Consult the SDS: Always review the most current Safety Data Sheet for this compound or a close analog.

-

Designate a Workspace: All handling of solid or neat liquid Benzyl 3-aminopropyl(methyl)carbamate must be performed inside a certified chemical fume hood to mitigate inhalation risk (H335).[2][10]

-

Assemble PPE: Before entering the designated area, don the following Personal Protective Equipment:

-

Eye Protection: Tight-sealing safety goggles and a face shield.[1][10] Standard safety glasses are insufficient.

-

Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or defects before use.[1]

-

Body Protection: A lab coat, fully buttoned.[1] Consider impervious clothing for larger quantities.[1]

-

Step 2: Aliquoting and Handling Workflow

-

Prevent Aerosolization: If working with a solid, handle it gently to avoid creating dust.[3] If dissolving, add the solvent to the solid slowly.

-

Use Appropriate Tools: Use spatulas and glassware dedicated to this task to avoid cross-contamination.

-

Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow.[1][3]

-

No Unattended Operations: Never leave the compound in an open container outside of the fume hood.

Step 3: Post-Handling Decontamination and Storage

-

Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.[1]

-

Doffing PPE: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Wash hands thoroughly with soap and water after all work is complete.[1][11]

-

Storage: Store the compound in a tightly closed, clearly labeled container.[1][12] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[7][10]

Section 4: Emergency Procedures - Accidental Release and Exposure

Preparedness is the key to mitigating the impact of an accident. Personnel must be familiar with the location and operation of safety showers and eyewash stations.[1][10]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][10]

-

Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water.[1][12] Remove all contaminated clothing and wash it before reuse.[1] Seek medical advice if irritation persists.[1]

-

Inhalation: Move the individual to fresh air at once.[1][10] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1] Show the SDS to the attending physician.[3]

Accidental Release Measures

-

Evacuate: Clear all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize dust.

-

Contain: For a small spill, absorb the material with an inert, non-combustible material (e.g., diatomite, universal binders).[1][12]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, sealed container for disposal.[3] Avoid creating dust.[3][11]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety officer.

Section 5: Disposal Considerations

All waste containing Benzyl 3-aminopropyl(methyl)carbamate, including contaminated absorbents and PPE, must be treated as hazardous chemical waste.

-

Waste Collection: Collect surplus material and residues in a designated, sealed, and properly labeled hazardous waste container.[3]

-

Disposal Vendor: Do not dispose of this chemical down the drain.[1] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][6]

References

- MedChemExpress. (2026). Benzyl (3-aminopropyl)carbamate hydrochloride-SDS. [URL: https://www.medchemexpress.

- CymitQuimica. (2024). Safety Data Sheet - Benzyl (3-aminopropyl)(methyl)carbamate. [URL: https://www.cymitquimica.com/sds/EN/F624003_EN.pdf]

- Fisher Scientific. (2010). Safety Data Sheet - N-Benzylmethylamine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC158185000&productDescription=N-BENZYLMETHYLAMINE%2C+99%25+500G&vendorId=VN00033897&countryCode=US&language=en]

- Benchchem. (n.d.). Benzyl (3-(methylamino)-3-oxopropyl)carbamate. [URL: https://www.benchchem.com/product/b5302]

- Carl ROTH. (2012). Safety data sheet. [URL: https://www.carlroth.com/medias/SDB-T143-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg0OTZ8YXBwbGljYXRpb24vcGRmfGg1Ni9oYWMvODk4NTc4MDU4MTE1MC5wZGY]

- Apollo Scientific. (n.d.). Safety Data Sheet - Benzyl carbamate. [URL: https://www.apolloscientific.co.uk/msds/OR40596_msds.pdf]

- Fisher Scientific. (2009). Safety Data Sheet - Benzyl carbamate. [URL: https://fscimage.fishersci.com/msds/10431.htm]

- Angene Chemical. (2024). Safety Data Sheet - Benzyl (3-aminopropyl)carbamate. [URL: https://www.angenechemical.com/msds/46460-73-5.pdf]

- Sigma-Aldrich. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/407712]

- Chemsrc. (2025). Benzyl (3-aminopropyl)carbamate. [URL: https://www.chemsrc.com/en/cas/46460-73-5_937955.html]

- BIOSYNCE. (n.d.). Benzyl (3-aminopropyl)carbamate CAS 46460-73-5. [URL: https://www.biosynce.

- Sigma-Aldrich. (n.d.). benzyl (3-aminopropyl)(methyl)carbamate. [URL: https://www.sigmaaldrich.com/US/en/product/achemicalblock/advh7f3839f3]

- ChemWhat. (2026). benzyl 3-(methylamino)propylcarbamate CAS#: 543745-14-8. [URL: https://www.chemwhat.com/name/benzyl-3-(methylamino)

- BLD Pharm. (n.d.). Benzyl (3-aminopropyl)(methyl)carbamate. [URL: https://www.bldpharm.com/products/126955-77-9.html]

- Chemsrc. (2025). Benzyl (3-bromopropyl)carbamate. [URL: https://www.chemsrc.com/en/cas/39945-54-5_1622315.html]

- CP Lab Safety. (n.d.). Benzyl (3-aminopropyl)carbamate, min 95%, 100 grams. [URL: https://www.cplabsafety.

- Orenstein, R., & Shah, M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK470377/]

- Sigma-Aldrich. (n.d.). Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/combiblocks/comh039fd45d]

- Fisher Scientific. (n.d.). eMolecules Benzyl (3-aminopropyl)carbamate. [URL: https://www.fishersci.

- BLD Pharm. (n.d.). Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride. [URL: https://www.bldpharm.com/products/2140316-74-9.html]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. angenechemical.com [angenechemical.com]

- 4. benzyl (3-aminopropyl)(methyl)carbamate [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. fishersci.com [fishersci.com]

- 7. biosynce.com [biosynce.com]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. carlroth.com:443 [carlroth.com:443]

Theoretical and computational studies of Benzyl 3-aminopropyl(methyl)carbamate

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Benzyl 3-aminopropyl(methyl)carbamate

This guide provides a comprehensive framework for the theoretical and computational characterization of Benzyl 3-aminopropyl(methyl)carbamate, a molecule of interest in medicinal chemistry and organic synthesis. By leveraging advanced computational techniques, researchers can gain profound insights into its structural, electronic, and dynamic properties, thereby accelerating drug discovery and development efforts. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Part 1: Strategic Overview and Rationale

Benzyl 3-aminopropyl(methyl)carbamate is a carbamate derivative that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] Its structural features, including a flexible aminopropyl chain, a methylcarbamate group, and a benzyl protecting group, suggest a rich conformational landscape and the potential for diverse intermolecular interactions. Understanding these properties at a molecular level is crucial for predicting its biological activity, metabolic stability, and suitability as a drug candidate or intermediate.

Computational and theoretical studies offer a powerful, cost-effective, and time-efficient alternative to purely experimental approaches for characterizing novel molecules.[2] By employing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), we can elucidate key physicochemical properties that govern the behavior of Benzyl 3-aminopropyl(methyl)carbamate. This guide outlines a multi-faceted computational workflow designed to provide a holistic understanding of this compound.

Part 2: Theoretical Framework and Computational Methodologies

The cornerstone of this investigation lies in the synergistic application of quantum chemical calculations and classical molecular dynamics simulations. This dual approach allows for a detailed exploration of both the static, electronic properties and the dynamic, conformational behavior of the molecule.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a robust and accurate method for studying the electronic structure of organic molecules.[3][4] We will employ DFT to determine the optimized molecular geometry, vibrational frequencies, and a suite of quantum chemical descriptors that shed light on the reactivity and stability of Benzyl 3-aminopropyl(methyl)carbamate.

Workflow for Quantum Chemical Calculations:

Caption: General workflow for molecular dynamics simulations.

Experimental Protocol: MD Simulation in Aqueous Solution

-

Force Field Parameterization:

-

Select a suitable force field, such as AMBER or CHARMM, which are widely used for biomolecular simulations. [5][6] * Generate the topology and parameter files for Benzyl 3-aminopropyl(methyl)carbamate. Atomic charges derived from the earlier DFT calculations (e.g., using the RESP or ChelpG methods) should be used to improve the accuracy of the force field.

-

-

System Setup:

-

Place the molecule in the center of a cubic or rectangular box of water molecules (e.g., TIP3P model). [5] * Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if the molecule carries a net charge.

-

-

Simulation Protocol:

-

Minimization: Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system setup.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.

-

Production Run: Conduct the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone atoms over time to assess its structural stability.

-

Radial Distribution Functions (RDFs): Analyze the RDFs between the solute's atoms and water molecules to characterize the solvation shell structure.

-

Hydrogen Bonding: Investigate the formation and lifetime of intra- and intermolecular hydrogen bonds.

-

Conformational Analysis: Perform clustering analysis on the trajectory to identify the most populated conformations of the molecule.

-

Part 3: Anticipated Results and Their Implications

This comprehensive computational investigation is expected to yield a wealth of data that will be invaluable for the rational design of future experiments and the development of new chemical entities.

Expected Outcomes:

| Data Type | Expected Insights | Potential Applications |

| Optimized Molecular Geometry | Precise bond lengths, angles, and dihedral angles. Identification of the most stable conformation in the gas phase. | Foundation for further calculations and comparison with experimental crystal structures. |

| Vibrational Spectra | Theoretical IR and Raman spectra that can be used to interpret experimental data. | Aid in the structural characterization and quality control of synthesized compounds. |

| Electronic Properties | Understanding of reactivity, stability, and potential sites for metabolic transformation. | Guiding synthetic modifications to enhance stability or modulate reactivity. |

| Conformational Landscape | Identification of dominant conformers in solution and the energy barriers between them. | Understanding how the molecule might bind to a biological target. |

| Solvation Structure | Detailed picture of how the molecule interacts with its aqueous environment. | Insights into solubility and the energetic cost of desolvation upon binding to a receptor. |

The integration of these computational results will provide a deep and nuanced understanding of Benzyl 3-aminopropyl(methyl)carbamate, paving the way for its informed application in drug discovery and development. The methodologies outlined in this guide are robust and can be adapted for the study of other related small molecules.

References

-

Vázquez-Valadez, V. H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26. [Link]

-

Mori, K., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 127(35), 7675–7686. [Link]

-

Pratt, L. M. (2017). A Computational Study of Lithium Carbamate Synthetic Intermediate Structures and Aggregation. Organic Chemistry: An Indian Journal, 13(1), 1-9. [Link]

-

Mori, K., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ACS Publications. [Link]

-

Vázquez-Valadez, V. H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

-

Galiano, L. A., et al. (2021). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. ACS Chemical Neuroscience, 12(15), 2849–2860. [Link]

-

Vázquez-Valadez, V. H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

-

Rojas-Albor, et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Molecules, 29(8), 1874. [Link]

-

Mata, I., et al. (2012). C-H···X (X = O, N or π) interactions in benzyl carbamate. Acta Crystallographica Section C, 68(Pt 3), o114–o118. [Link]

-

BIOSYNCE. Benzyl (3-aminopropyl)carbamate CAS 46460-73-5. [Link]

-

de Souza, P. F. N., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619. [Link]

-

Singh, S., et al. (2021). Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations. Physical Chemistry Chemical Physics, 23(33), 17765–17776. [Link]

-